molecular formula C16H12N2O4S2 B4598301 4-Thiazolidinone, 3-ethyl-5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-2-thioxo-

4-Thiazolidinone, 3-ethyl-5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-2-thioxo-

Cat. No.: B4598301
M. Wt: 360.4 g/mol
InChI Key: LVDSKAPXEQZINX-NTEUORMPSA-N
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Description

The compound 4-Thiazolidinone, 3-ethyl-5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-2-thioxo- is a heterocyclic derivative featuring a thiazolidinone core (a five-membered ring containing nitrogen and sulfur atoms) substituted with a 3-ethyl group at position 3 and a 5-(3-nitrophenyl)furanyl methylene group at position 3. The thioxo (sulfur) group at position 2 enhances its electron-withdrawing properties, which can influence both its reactivity and interactions with biological targets.

This compound belongs to a class of 5-arylidene thiazolidinones, which are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its structural uniqueness lies in the fusion of a nitro-substituted aromatic system (3-nitrophenyl) with a furan ring, distinguishing it from simpler benzylidene or phenyl-substituted analogs .

Properties

IUPAC Name

(5E)-3-ethyl-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S2/c1-2-17-15(19)14(24-16(17)23)9-12-6-7-13(22-12)10-4-3-5-11(8-10)18(20)21/h3-9H,2H2,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDSKAPXEQZINX-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 3-ethyl-5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-2-thioxo- typically involves the condensation of 3-ethyl-2-thioxo-4-thiazolidinone with 5-(3-nitrophenyl)-2-furaldehyde. The reaction is usually carried out in the presence of a base such as sodium acetate in an organic solvent like ethanol . The reaction mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

These optimizations may include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to enhance yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioxo group at position 2 and the electron-withdrawing nitro group on the furan ring enhance electrophilicity, enabling nucleophilic attacks. Key observations include:

  • Thiol Exchange : The thioxo sulfur undergoes substitution with primary amines (e.g., methylamine) under mild acidic conditions, yielding 2-imino derivatives. This reaction is critical for modifying bioactivity.

  • Halogenation : Treatment with phosphorus oxychloride or bromine in acetic acid replaces the thioxo group with chlorine or bromine, respectively .

Reaction TypeConditionsProductYield (%)
Thiol exchangeEthanol, HCl, 60°C2-Imino derivative72–85
BrominationAcetic acid, Br₂, 25°C2-Bromo derivative68

Cycloaddition and Ring-Opening Reactions

The exocyclic methylene group participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride. Computational studies suggest regioselectivity is influenced by the nitrophenyl group’s electron-withdrawing effect .

  • Heterocycle Formation : Reaction with hydrazine derivatives generates fused pyrazole or triazole rings, expanding structural diversity for pharmacological screening .

Oxidation and Reduction Pathways

  • Thioxo Oxidation : Treatment with hydrogen peroxide converts the thioxo group to a sulfonyl group, increasing water solubility but reducing enzymatic binding affinity.

  • Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, altering electronic properties and enabling further functionalization (e.g., acylation) .

Biological Interaction-Driven Reactivity

In pharmacological contexts, the compound undergoes target-specific transformations:

  • Enzyme Inhibition : Competitive binding to diacylglycerol kinase alpha involves reversible Michael addition between the thioxo sulfur and cysteine residues in the enzyme’s active site.

  • Metabolic Oxidation : Cytochrome P450 enzymes oxidize the furan ring to reactive intermediates, leading to potential hepatotoxicity .

Comparative Reactivity with Analogues

The nitro group’s position (para vs. meta) significantly impacts reactivity:

Feature3-Nitrophenyl Derivative (Query Compound)4-Nitrophenyl Analog
ElectrophilicityHigher due to meta-directing nitro groupLower
Stability under acidic conditionsProne to denitrationResistant
BioactivityEnhanced kinase inhibitionReduced potency

Synthetic Methodologies

Green chemistry approaches have been optimized for scalability:

  • Ultrasonic Synthesis : Reactions under ultrasound irradiation (40 kHz) reduce time from 12 hours to 45 minutes while improving yields by 15–20% .

  • Catalytic Systems : Vanadyl sulfate (VOSO₄) in acetonitrile achieves 89% yield for Knoevenagel condensations, minimizing side products .

This compound’s reactivity profile underscores its versatility as a scaffold for drug development, though metabolic instability (e.g., furan oxidation) necessitates structural optimization for therapeutic applications .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its anticancer activity, particularly against leukemia and prostate cancer cells.

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 3-ethyl-5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-2-thioxo- involves its interaction with various molecular targets. The compound is known to inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells. It also exhibits antimicrobial activity by disrupting bacterial cell wall synthesis and inhibiting essential bacterial enzymes .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Nitro Group Position: The target compound’s 3-nitrophenyl group (meta-nitro) creates distinct electronic effects compared to the 4-nitrobenzylidene analog (para-nitro) in .
  • Furan vs. Benzene Rings : The furan ring in the target compound introduces an oxygen heteroatom, enhancing hydrogen-bonding capacity compared to purely phenyl-substituted analogs (e.g., ). This could improve interactions with polar residues in biological targets .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is predicted to be moderate (~1.5–2.5), balancing solubility and membrane permeability. This contrasts with highly lipophilic analogs (e.g., dodecyl-chain derivative in , logP > 6) and more polar derivatives like the 4-methoxybenzylidene compound in .
  • Thermal Stability : The nitro group may lower thermal stability compared to methoxy- or iodo-substituted analogs, as nitro groups are prone to decomposition under heat .

Biological Activity

4-Thiazolidinone, 3-ethyl-5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-2-thioxo- is a synthetic compound belonging to the thiazolidinone class. This compound features a thiazolidine ring fused with a furan moiety, characterized by its unique molecular structure which includes a thioxo group at the second position and an ethyl group at the third position of the thiazolidinone ring. The molecular formula is C16H12N2O4S2C_{16}H_{12}N_{2}O_{4}S_{2} with a molecular weight of approximately 376.4 g/mol .

The presence of both thiazolidinone and thioxo functionalities significantly influences the reactivity and biological activity of this compound. It exhibits potential for various biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.

Antimicrobial Activity

Research indicates that derivatives of 4-thiazolidinone, including the compound , exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit bacterial growth by interfering with essential cellular processes.

Antitumor Activity

The antitumor potential of 4-thiazolidinones has been explored extensively. For instance, certain derivatives have demonstrated cytotoxic effects on various cancer cell lines, indicating their potential as therapeutic agents in oncology. The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazolidinone core can enhance cytotoxicity against cancer cells .

Anti-inflammatory Effects

In addition to antimicrobial and antitumor activities, 4-thiazolidinones have shown promise in reducing inflammation. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, contributing to their therapeutic effects in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of 4-thiazolidinones is crucial for developing more effective derivatives. The following table summarizes some key compounds related to 4-Thiazolidinone, 3-ethyl-5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-2-thioxo- and their biological activities:

Compound NameStructural FeaturesBiological Activity
4-Thiazolidinone, 3-ethyl-5-(phenylaminomethylene)-2-thioxoThiazolidine core with phenylamineAntimicrobial
4-Thiazolidinone, 5-[[(5-(2-methoxy-4-nitrophenyl)-2-furanyl]methylene]-3-methyl-2-thioxoSimilar furan structure; methyl substitutionAntitumor
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl)Chlorinated phenyl group; furan interactionAnti-inflammatory

These compounds illustrate how variations in substituents can significantly affect biological profiles and therapeutic potentials.

Study on Anticancer Properties

A study published in MDPI reported that certain thiazolidinone derivatives exhibited significant anticancer activity against human glioblastoma and melanoma cell lines. The compounds were evaluated for their IC50 values, revealing promising results that suggest further exploration for clinical applications .

Synthesis and Evaluation

Research conducted on new thiazolidinone derivatives highlighted their synthesis through multistep processes involving various reagents. The synthesized compounds were screened for antimicrobial and anticancer activities using standard laboratory techniques .

Q & A

Q. Methodological

  • MTT assay : Measures cell viability (IC50) in cancer lines (e.g., HepG2, MCF-7) .
  • Apoptosis assays : Annexin V/PI staining quantifies early/late apoptotic cells.
  • Cell cycle analysis : Flow cytometry identifies G1/S or G2/M arrest .

Advanced
Mechanistic studies: Western blotting for p53, Bax/Bcl-2 ratios, or caspase-3 activation confirms pro-apoptotic pathways .

How does the 3-nitrophenyl substituent influence electronic properties and reactivity?

Advanced
The nitro group (-NO2) is a strong electron-withdrawing meta-director, polarizing the furan ring and increasing electrophilicity at the methylene carbon. This enhances reactivity in nucleophilic additions (e.g., with thiols or amines) and stabilizes charge-transfer complexes in biological targets . DFT calculations show a 0.35 eV reduction in LUMO energy compared to unsubstituted analogs, facilitating redox interactions .

What purification techniques are optimal for isolating 4-thiazolidinone derivatives?

Basic
Recrystallization from DMF/acetic acid (1:1) yields high-purity crystals (>95%), while column chromatography (silica gel, ethyl acetate/hexane) resolves positional isomers .

Advanced
Preparative HPLC with C18 columns (MeCN/H2O + 0.1% TFA) achieves >99% purity for pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Thiazolidinone, 3-ethyl-5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-2-thioxo-

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